(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid
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Overview
Description
The compound (3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid is a complex organic molecule with multiple amino and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of glycosidic bonds. The reaction conditions typically require controlled temperatures, specific pH levels, and the use of catalysts to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The process would include purification steps such as crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The amino groups can be reduced to form primary amines.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while reduction of the amino groups may produce primary amines.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its multiple amino and hydroxyl groups make it a potential candidate for studying enzyme interactions and protein modifications.
Medicine: The compound’s structure suggests it could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or activating biological processes. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol
- Sulfuric acid
Uniqueness
This compound is unique due to its complex structure, which includes multiple stereocenters and functional groups. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C23H52N6O25S3 |
---|---|
Molecular Weight |
908.9 g/mol |
IUPAC Name |
(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol;sulfuric acid |
InChI |
InChI=1S/C23H46N6O13.3H2O4S/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22;3*1-5(2,3)4/h5-23,30-36H,1-4,24-29H2;3*(H2,1,2,3,4)/t5?,6?,7?,8-,9?,10+,11+,12-,13+,14+,15?,16?,17+,18+,19+,20?,21+,22+,23?;;;/m0.../s1 |
InChI Key |
KWBUARAINLGYMG-FRMLTBNYSA-N |
Isomeric SMILES |
C1C([C@@H](C([C@@H](C1N)O[C@@H]2[C@@H](C([C@@H](C(O2)CN)O)O)N)OC3[C@@H]([C@@H](C(O3)CO)O[C@@H]4[C@@H](C([C@@H]([C@@H](O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
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